molecular formula C15H28O2 B092468 Menthyl isovalerate CAS No. 16409-46-4

Menthyl isovalerate

Cat. No. B092468
CAS RN: 16409-46-4
M. Wt: 240.38 g/mol
InChI Key: VYQSSWZYPCCBRN-UHFFFAOYSA-N
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Description

Menthyl isovalerate, also known as validol, is a compound that has garnered attention due to its wide range of practical applications. It is an ester formed from isovaleric acid and L-menthol, and it is known for its biological activity. Menthyl isovalerate is a key active component in the spasmolytic validol, which is a 25-30% solution of menthol in menthyl isovalerate .

Synthesis Analysis

The synthesis of menthyl isovalerate has been achieved through various methods. One such method involves the esterification of isovaleric acid with L-menthol under microwave irradiation, which is an efficient process for creating this compound . Another approach utilizes macroporous resin supported Ce^(4+) as a catalyst to synthesize menthyl isovalerate from L-menthol and isovaleric acid. This method has been optimized to achieve a yield of 80% under specific conditions, including a catalyst amount of 2%, a ratio of L-menthol to isovaleric acid of 1:1.6, a reaction temperature of 120°C, and a reaction time of 6 hours. The catalyst used in this process can be recycled over five times, indicating a sustainable approach to the synthesis .

Molecular Structure Analysis

The molecular structure of menthyl isovalerate has been studied using both experimental IR spectral experiments and DFT B3LYP/6-31++G** force field analysis. The bond lengths within the ester fragment have been determined, with the C=O bond measuring 1.217 Å, the OC-O bond 1.350 Å, the OC-i-propyl bond 1.519 Å, and the O-menthyl bond 1.469 Å. The ester fragment is nearly planar, and the carboxylate residue -O-CO- holds a negative charge of 0.74 e^-. The mean absolute deviation between scaled theoretical and experimental frequencies was found to be only 11.6 cm^-1, indicating a high level of accuracy in the molecular structure determination .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Pharmaceutical and Medicinal Applications :

    • Menthyl isovalerate is a primary active component in spasmolytic drugs like validol, a 25–30% solution of menthol in menthyl isovalerate (Suerbaev et al., 2016).
    • It plays a crucial role in the synthesis of Validol, an important intermediate in the synthesis of various pharmaceuticals (Zemlyanskaya et al., 2004).
  • Chemical Synthesis and Catalysis :

    • Menthyl isovalerate can be synthesized using various catalytic processes, such as macroporous resin-supported Ce4+ catalysis (Liu Chun-hui, 2009).
    • The compound has been synthesized via isobutylene hydromenthoxycarbonylation, a regioselective process yielding l-menthyl isovalerate (Suerbaev et al., 2012).
  • Analytical Chemistry :

    • Menthyl isovalerate has been used in chromatographic methods for determining optical isomers of certain chemicals, such as Fenvalerate, a synthetic insecticide (Horiba et al., 1980).
  • Molecular Structure Analysis :

    • Studies involving molecular vibrations and structure analysis of menthyl isovalerate have been conducted, providing insights into its molecular structure (Georgieva et al., 2005).

Safety And Hazards

Menthyl isovalerate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

Menthyl isovalerate is currently used as a food additive for flavor and fragrance . In Poland, Bulgaria, Romania, and the former Soviet Union states including Russia, menthyl isovalerate mixed with roughly 25% menthol is sold as an anxiolytic under various trade names including Extravalerianic, Validol, Valofin, and Menthoval . This suggests potential future directions in the development of anxiolytic medications.

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSSWZYPCCBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861678
Record name Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID00861678
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Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.910, 0.903-0.911
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Menthyl isovalerate

CAS RN

16409-46-4, 89-47-4
Record name Menthyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16409-46-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737
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Record name Menthyl isovalerate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
KA Suerbaev, NZ Kudaibergenov… - Russian Journal of …, 2016 - researchgate.net
… Menthyl isovalerate is the main active component of the spasmolytic validol [2] (25–30% solution of menthol in menthyl isovalerate… the synthesis of L-menthyl isovalerate by reaction of …
Number of citations: 8 www.researchgate.net
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… There are no data assessing the mutagenic activity of menthyl isovalerate, however, … to menthyl isovalerate. There are no studies assessing the clastogenic activity of menthyl isovalerate…
KA Suerbaev, GZ Zhaksylykova, NO Appazov - J Pet Environ Biotechnol, 2013 - kaznu.kz
… 3,58 g (45,6% of the initial quantity) of unreacted l-menthol and 6,24 g (51,6%) (or 94,9% on converted l-menthol) of l-menthyl isovalerate were obtained. Bp 123C / 6 mm Hg, nD 20 1,…
Number of citations: 12 www.kaznu.kz
JS Klimavicz, CL Corona, EJ Norris… - Advances in the …, 2018 - ACS Publications
… Menthyl isovalerate (2e) was a conspicuous exception, with relatively poor repellency in both assays. The aromatic compounds thymyl isovalerate (2j) and carvacryl isovalerate (2k) …
Number of citations: 8 pubs.acs.org
AR Él'man, VM Matveev, EV Slivinskii… - Pharmaceutical Chemistry …, 1990 - Springer
Notes. CKt= Concentration of catalyst,(moles/liter)'103; CM= concentration of menthol, moles/liter; CIB= concentration of isobutylene, moles/liter; P/Pd= ratio of concentrations of PPh 3 …
Number of citations: 5 link.springer.com
A Kumar, SP Singh, SS Chhokar - Analytical Chemistry Letters, 2011 - Taylor & Francis
Essential oil of Mentha arvensis L. was fractionated to obtain L-menthol, dementholated oil, mentha monoterpenes, menthone, isomenthone and liquid menthol. Seventeen menthol …
Number of citations: 9 www.tandfonline.com
KA Suerbaev, IA Tsukanov, AR Elman - Russian journal of general …, 1995 - osti.gov
… Synthesis of menthyl isovalerate by hydrocarbalkoxylation of isobutylene with carbon monoxide … The optimal conditions for the synthesis of menthyl isovalerate, which is the main active …
Number of citations: 3 www.osti.gov
B TSVETKOVA, I Pencheva, A ZLATKOV… - Asian Journal of …, 2012 - researchgate.net
… and from 1.152 to 5.762 mg/ml for menthyl isovalerate. The standard calibration curves for menthol and menthyl isovalerate were constructed using the analyte/internal standard peak …
Number of citations: 4 www.researchgate.net
KA Suerbaev, EG Chepaikin, GZ Zhaksylykova - Petroleum Chemistry, 2012 - Springer
… the linear product l menthyl isovalerate. Optimal conditions have been found for running the process. The spatial structure of l menthyl isovalerate synthesized via the isobutylene …
Number of citations: 10 link.springer.com
Z Habibi, Y Hejazi, S Alipour, S Masoudi… - Journal of Essential …, 2007 - Taylor & Francis
… Thirty-one compounds representing 90.7% of the oil of T.elburensis were identified, among which menthyl isovalerate (20.0%) and 1,8-cineole (16.6%) were the major. The oil of T.…
Number of citations: 17 www.tandfonline.com

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